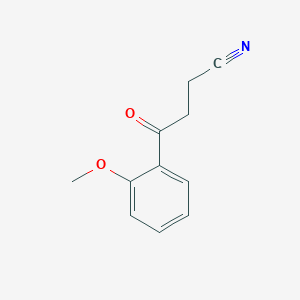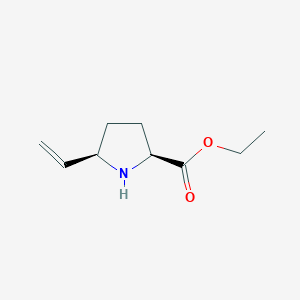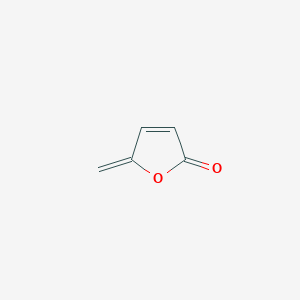
Dimorpholinophosphinyl chloride
Vue d'ensemble
Description
Dimorpholinophosphinyl chloride is a chemical compound with the molecular formula C8H16ClN2O3P and a molecular weight of 254.65 g/mol . It is known for its role as a condensing reagent in organic synthesis, particularly in the synthesis of dexamethasone phosphate, a pro-drug of dexamethasone, which is an anti-inflammatory glucocorticoid .
Méthodes De Préparation
Dimorpholinophosphinyl chloride can be synthesized through the reaction of dimorpholine with phosphorus pentachloride in anhydrous benzene. The reaction typically takes place at room temperature, and the resulting product is purified by recrystallization to achieve high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Dimorpholinophosphinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Condensation Reactions: It is widely used as a condensing reagent in the synthesis of phosphinyl imines and other organic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents like benzene and reagents such as phosphorus pentachloride. Major products formed from these reactions include phosphinylated compounds, which have unique properties and applications.
Applications De Recherche Scientifique
Dimorpholinophosphinyl chloride has various applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of different chemical compounds, including phosphinyl imines.
Polymer Chemistry: It plays a role in the preparation of polymers with specific properties.
Material Science: It is used in the development of materials with unique characteristics.
Pharmaceuticals: It is involved in the synthesis of dexamethasone phosphate, an important pharmaceutical compound.
Mécanisme D'action
Dimorpholinophosphinyl chloride acts as a phosphinylating agent, transferring a phosphinyl group to different substrates. The mechanism involves the reaction of this compound with the substrate, resulting in the formation of a phosphinylated compound. This process is crucial in the synthesis of various organic compounds with unique properties.
Comparaison Avec Des Composés Similaires
Dimorpholinophosphinyl chloride can be compared with other phosphinylating agents such as:
- Bis(morpholino)phosphinyl chloride
- Bismorpholinophosphinic chloride
- Dimorpholinophosphinic acid chloride
These compounds share similar chemical properties and applications but may differ in their reactivity and specific uses in organic synthesis . This compound is unique due to its specific structure and its role in the synthesis of dexamethasone phosphate .
Propriétés
IUPAC Name |
4-[chloro(morpholin-4-yl)phosphoryl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQMDCHFVDCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500726 | |
| Record name | Bis[(morpholin-4-yl)]phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7264-90-6 | |
| Record name | Bis(morpholino)phosphinyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007264906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[(morpholin-4-yl)]phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(morpholino)phosphinyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA8L9ZYV2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid](/img/structure/B48342.png)

